

A Comparative Guide to Poliovirus Uncoating Inhibitors: Disoxaril and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

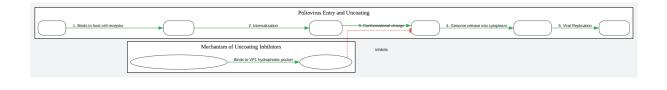
This guide provides an objective comparison of **Disoxaril** (WIN 51711) and other prominent uncoating inhibitors of poliovirus, including Pleconaril and Pocapavir. The information presented is supported by experimental data to aid in research and drug development efforts against poliovirus.

Mechanism of Action: Targeting Viral Uncoating

Poliovirus, a member of the Picornaviridae family, initiates infection by attaching to a host cell receptor and releasing its RNA genome into the cytoplasm. This critical step, known as uncoating, involves conformational changes in the viral capsid. Uncoating inhibitors are a class of antiviral agents that thwart this process.

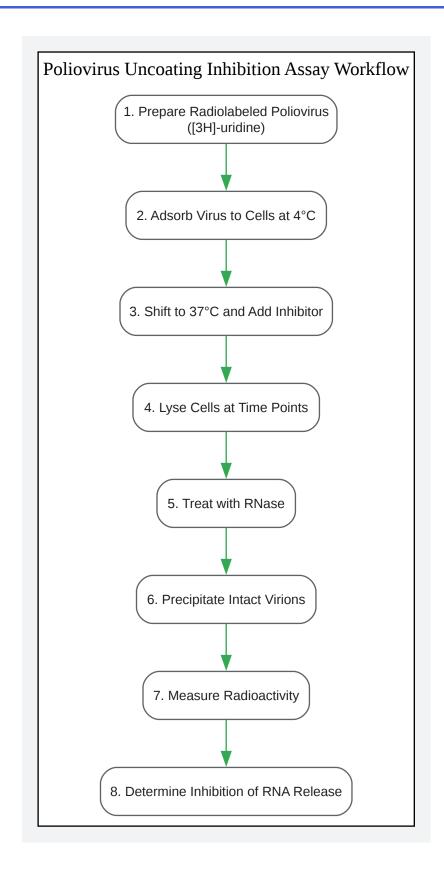
Disoxaril, Pleconaril, and Pocapavir are all capsid-binding agents.[1] They function by inserting into a hydrophobic pocket within the viral capsid protein VP1.[2][3] This binding stabilizes the capsid, preventing the structural rearrangements necessary for the release of the viral RNA.[4] [5] Consequently, the virus can still enter the host cell, but its genetic material remains trapped within the capsid, unable to initiate replication.[4]











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- To cite this document: BenchChem. [A Comparative Guide to Poliovirus Uncoating Inhibitors: Disoxaril and Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670769#disoxaril-versus-other-uncoating-inhibitors-for-poliovirus]

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